Product packaging for 1-(3-Biphenylyl)-2-pyrrolidinone(Cat. No.:)

1-(3-Biphenylyl)-2-pyrrolidinone

Cat. No.: B13699827
M. Wt: 237.30 g/mol
InChI Key: WKCAUOFGICVHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Pyrrolidinone Chemistry and Biphenyl-Containing Scaffolds

The pyrrolidinone core is a five-membered lactam that is a prominent feature in a variety of biologically active compounds. nih.gov Its derivatives have been investigated for a wide range of therapeutic applications, including as nootropic agents which aim to enhance cognitive function, and for their potential in treating central nervous system disorders. nih.gov The pyrrolidinone ring can influence a molecule's polarity, metabolic stability, and ability to form hydrogen bonds, all of which are critical for drug-like properties.

The biphenyl (B1667301) scaffold , consisting of two connected phenyl rings, provides a rigid and extended structure that can effectively interact with biological targets. google.com This motif is found in numerous approved drugs and is often explored for its ability to engage with protein-protein interfaces and deep binding pockets within enzymes and receptors. google.com Research into biphenyl-containing compounds has been particularly active in the context of neurodegenerative diseases. google.comgoogle.com

Rationale for Academic Investigation of 1-(3-Biphenylyl)-2-pyrrolidinone

The academic investigation of a novel compound like this compound would likely be founded on a hypothesis that combines the known attributes of its components. For instance, researchers might explore its potential as a modulator of targets within the central nervous system, leveraging the psychotropic potential of the pyrrolidinone core and the neuroactive precedents of biphenyl structures. nih.govgoogle.com The rationale would be to create a molecule with a unique three-dimensional shape and electronic distribution to achieve high affinity and selectivity for a specific biological target implicated in a disease process.

Overview of Research Paradigms Applied to Novel Chemical Entities

The study of a new chemical entity such as this compound would typically follow a well-established research paradigm in medicinal chemistry. This process generally includes:

Chemical Synthesis: The development of a reliable and efficient synthetic route to produce the compound in sufficient purity and quantity for further studies. This would likely involve the coupling of a 3-aminobiphenyl (B1205854) derivative with a precursor to the pyrrolidinone ring, such as gamma-butyrolactone (B3396035) or a related derivative. wikipedia.org

Structural Characterization: Confirmation of the chemical structure using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and potentially X-ray crystallography.

In Silico Studies: Computational modeling and docking simulations to predict the compound's binding mode and affinity for various biological targets.

In Vitro Evaluation: A battery of biochemical and cellular assays to determine the compound's biological activity, such as its ability to inhibit an enzyme or bind to a receptor.

Pharmacological Investigation: Studies in cellular or animal models to assess the compound's effects in a biological system, providing insights into its potential therapeutic utility.

Due to the absence of specific data for this compound, the following data tables remain unpopulated.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Reported Melting Point (°C)
This compoundNot AvailableC16H15NO237.30Not Available
Research Finding Methodology Observed Outcome Potential Implication
No specific research findings are publicly available for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO B13699827 1-(3-Biphenylyl)-2-pyrrolidinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-(3-phenylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C16H15NO/c18-16-10-5-11-17(16)15-9-4-8-14(12-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2

InChI Key

WKCAUOFGICVHOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 3 Biphenylyl 2 Pyrrolidinone and Analogues

Established Synthetic Routes to 1-(3-Biphenylyl)-2-pyrrolidinone

The most prominent and well-established method for the synthesis of 1-aryl-2-pyrrolidinones, including the target compound this compound, is the Buchwald-Hartwig amination. researchgate.netwikipedia.org This palladium-catalyzed cross-coupling reaction provides a powerful and versatile tool for the formation of carbon-nitrogen bonds. researchgate.net

Key Reaction Steps and Intermediates

The synthesis of this compound via the Buchwald-Hartwig amination typically involves the reaction of 3-halobiphenyl (commonly 3-bromobiphenyl (B57067) or 3-iodobiphenyl) with 2-pyrrolidinone (B116388) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The reaction mechanism is understood to proceed through a catalytic cycle involving several key steps: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 3-bromobiphenyl) to form a Pd(II) intermediate.

Amide Coordination and Deprotonation: The 2-pyrrolidinone coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, which would lead to the formation of a hydrodehalogenated arene and an imine. researchgate.net

The key intermediates in this process are the Pd(II)-aryl halide complex and the subsequent palladium-amido complex. The choice of ligand is critical in facilitating the reductive elimination step and minimizing side reactions. researchgate.net

Catalytic Systems and Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the selection of the catalytic system and reaction conditions.

Catalytic System:

Palladium Precatalyst: Various palladium sources can be used, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices. wikipedia.org

Phosphine Ligands: The choice of phosphine ligand is crucial for an efficient reaction. Both monodentate and bidentate phosphine ligands have been employed. Bidentate ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEphos were found to be effective in some cases, however, sterically hindered biaryl phosphine ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown superior performance in many N-arylation reactions, leading to higher yields. researchgate.nethmdb.ca

Reaction Conditions:

Base: A strong, non-nucleophilic base is required to deprotonate the 2-pyrrolidinone. Sodium tert-butoxide (NaOt-Bu) is a commonly used base that often leads to high reaction rates. hmdb.ca Other bases such as cesium carbonate (Cs₂CO₃) can also be effective. acs.org

Solvent: Anhydrous, non-polar aprotic solvents are typically used to facilitate the reaction. Toluene is a common choice. hmdb.cahmdb.ca

Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 80-110 °C, to ensure a reasonable reaction rate. hmdb.ca

Table 1: Representative Catalytic Systems and Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amides

Aryl HalideAmidePalladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl Bromide4-(methylsulfonyl)anilinePd(OAc)₂XPhosCs₂CO₃Toluene10091 (conversion) hmdb.ca
2-BromopyridineVolatile AminesPd₂(dba)₃BINAPNaOt-BuTolueneSealed TubeGood wikipedia.org
Aryl Bromides/ChloridesSecondary AnilinesNot specifiedNot specifiedNot specifiedVegetable OilsNot specified96-99 acs.org

Novel Synthetic Approaches and Green Chemistry Considerations

While the Buchwald-Hartwig amination is a robust method, research continues to explore more sustainable and efficient synthetic routes.

Chemo- and Regioselective Synthesis Strategies

The development of chemo- and regioselective methods is crucial for the synthesis of complex molecules. For the synthesis of substituted pyrrolidinones, various strategies have been explored. For instance, multicomponent reactions offer a powerful approach to construct complex molecular scaffolds in a single step. beilstein-journals.org The regioselective synthesis of substituted pyrazoles has been achieved through two-step syntheses involving enaminone-type intermediates, highlighting the potential for developing selective methods for other heterocyclic systems. nih.gov

Sustainable Synthesis and Atom Economy in this compound Preparation

Green chemistry principles, particularly atom economy, are increasingly important in modern organic synthesis. jocpr.com The goal is to design reactions where the maximum number of atoms from the starting materials are incorporated into the final product, thus minimizing waste. nih.govchemistryforsustainability.org

For amide synthesis, traditional methods often have poor atom economy due to the use of stoichiometric activating agents. nih.gov Catalytic methods that avoid such reagents are therefore highly desirable. Research into iron-catalyzed amidation and ruthenium-catalyzed amide synthesis from amines and carboxylic acids activated in situ with acetylenes represent steps towards more atom-economical processes. nih.govrsc.org

Purification and Analytical Characterization Techniques

The purification of this compound typically involves standard techniques used for organic compounds. Recrystallization from a suitable solvent system, such as ethanol, acetone, or acetonitrile, is often the preferred method for purifying solid amides. researchgate.net For more challenging separations, column chromatography on silica (B1680970) gel is a common alternative. acs.org

The characterization of this compound relies on a combination of spectroscopic methods to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the pyrrolidinone ring. hmdb.cahmdb.ca

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, most notably the strong absorption of the amide carbonyl (C=O) group.

Table 2: Analytical Characterization Data for Pyrrolidinone Derivatives

CompoundAnalytical TechniqueKey ObservationsReference
2-Pyrrolidinone¹H NMR (500 MHz, CDCl₃)δ 3.45 (t, 2H), 2.40 (t, 2H), 2.07 (p, 2H) hmdb.ca
2-PyrrolidinoneMass Spectrometry (EI)m/z 85 (M⁺), 56, 42, 41 nist.gov
N-Aryl AmidesPurificationRecrystallization from polar solvents (ethanol, acetone, acetonitrile) or column chromatography. researchgate.netacs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Biphenylyl 2 Pyrrolidinone Derivatives

Design Principles for 1-(3-Biphenylyl)-2-pyrrolidinone Analogues

The design of analogues based on the this compound scaffold is guided by systematic modifications of its core components: the biphenyl (B1667301) moiety, the pyrrolidinone ring, and any potential linkers. The goal is to optimize interactions with biological targets and improve pharmacokinetic profiles.

Substituent Effects on the Biphenyl Moiety

The biphenyl group of this compound offers multiple positions for substitution, allowing for a fine-tuning of the molecule's properties. The placement and nature of substituents can significantly impact steric, electronic, and hydrophobic characteristics, which in turn influence biological activity.

Key considerations for substitution on the biphenyl moiety include:

Position of Substitution : Modifications can be made on either of the two phenyl rings. The position (ortho, meta, para) of a substituent relative to the point of attachment to the pyrrolidinone or to the other phenyl ring can alter the molecule's conformation and binding affinity.

Electronic Effects : Introducing electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) or electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogens (F, Cl, Br) can modify the electronic density of the aromatic system. These changes can affect target interactions, such as hydrogen bonding or pi-stacking.

Steric Bulk : The size of the substituent can influence how the molecule fits into a binding pocket. Bulky groups may either enhance binding by filling a hydrophobic pocket or hinder it through steric clashes.

Hydrophobicity/Hydrophilicity : The lipophilicity of the molecule can be adjusted by adding hydrophobic (e.g., alkyl chains) or hydrophilic (e.g., hydroxyl, carboxyl) groups. This is critical for modulating properties like solubility and cell membrane permeability.

Table 1: Hypothetical Substituent Effects on the Biphenyl Moiety of this compound Analogues This table is illustrative and based on general medicinal chemistry principles, as specific experimental data for this compound series is not publicly available.

Substituent (R)PositionExpected Effect on ActivityRationale
4'-FluoroPara on terminal ringPotentially increaseCan enhance binding through favorable electrostatic interactions and improve metabolic stability.
4'-MethoxyPara on terminal ringVariableMay increase binding via hydrogen bond acceptance but could also introduce steric hindrance.
2'-MethylOrtho on terminal ringPotentially decreaseLikely to induce a twist in the biphenyl rings, altering the optimal conformation for binding.
3'-CyanoMeta on terminal ringPotentially increaseCan act as a hydrogen bond acceptor and introduce favorable polar interactions.

Modifications of the Pyrrolidinone Ring System

The pyrrolidinone ring is a versatile scaffold found in many biologically active compounds. nih.govunipa.it Its non-planar, five-membered structure allows for the precise spatial arrangement of substituents. nih.govunipa.it

Modifications to this ring system can include:

Stereochemistry : The carbons at positions 3, 4, and 5 of the pyrrolidinone ring can be chiral centers. The stereoisomers (enantiomers or diastereomers) of a derivative can exhibit significantly different biological activities and metabolic profiles, as their spatial orientation dictates the interaction with chiral biological targets like enzymes and receptors. nih.gov

Ring Substitution : Introducing substituents at positions 3, 4, or 5 can explore additional binding interactions within a target's active site. The size, polarity, and hydrogen-bonding capacity of these substituents are critical variables in SAR studies. nih.gov

Ring Scaffolding : While maintaining the core lactam feature, the pyrrolidinone ring itself could be altered, for instance, by fusion with other rings or by changing its size (e.g., to a piperidinone), though this would represent a more significant departure from the parent scaffold.

Linker and Bridge Modifications

In some analogue designs, a linker or bridge might be introduced between the biphenyl and pyrrolidinone moieties, or appended to either part of the scaffold to reach distant binding pockets. The length, rigidity, and chemical nature of such linkers are critical parameters. A flexible linker might allow the molecule to adopt various conformations to fit a binding site, while a rigid linker can lock the molecule into a specific, potentially more active, conformation.

Methodologies for SAR and SPR Elucidation

Determining the SAR and SPR for a series of this compound derivatives involves synthesizing the compounds and evaluating their biological activity and properties. Several approaches are employed for this purpose.

Classical Medicinal Chemistry Approaches

The traditional or classical approach to SAR involves the synthesis of individual compounds one by one. This method is systematic and allows for a deep understanding of the effect of each structural modification. A lead compound, such as this compound, is chosen, and analogues are synthesized by making single, deliberate changes to its structure. The biological activity of each new compound is then tested, and the results are used to build a qualitative and quantitative understanding of the SAR. This iterative process guides the design of the next set of molecules with potentially improved properties.

Combinatorial Chemistry and Library Synthesis for this compound Derivatives

To accelerate the drug discovery process, modern medicinal chemistry often utilizes combinatorial chemistry to generate large collections of related compounds, known as libraries. nih.gov This technique is highly applicable to the this compound scaffold.

Library Synthesis: A library of derivatives can be created by combining a set of diverse biphenyl building blocks with various substituted pyrrolidinone cores. This can be achieved through techniques like parallel synthesis, where compounds are made in separate reaction wells, or through the "split-and-pool" method on a solid support, which can generate a vast number of compounds simultaneously. nih.govimperial.ac.uk

Screening and Deconvolution: Once a library is synthesized, it is screened for biological activity using high-throughput screening (HTS) methods. If a mixture-based library shows activity, a process called deconvolution is used to identify the specific active compound(s) within the mixture. imperial.ac.uk For libraries synthesized on beads where each bead contains a single compound, active "hits" can be identified directly. nih.gov

The data generated from screening these libraries provides rapid and substantial information on the structure-activity relationships, highlighting which structural features are favorable for activity and guiding the next phase of lead optimization. nih.govnih.gov

Molecular Target Identification and Mechanistic Elucidation of 1 3 Biphenylyl 2 Pyrrolidinone

Identification of Potential Biological Targets of 1-(3-Biphenylyl)-2-pyrrolidinone

Receptor Binding Studies and Profiling

No studies detailing the binding affinity of this compound to any specific receptors have been identified.

Enzyme Inhibition Assays and Kinetic Analysis

There is no available data from enzyme inhibition assays to suggest that this compound acts as an inhibitor for any known enzymes.

Protein-Protein Interaction Modulations

Information regarding the modulation of protein-protein interactions by this compound is not present in the public domain.

Elucidation of Cellular and Molecular Mechanisms of Action for this compound

Cell-Based Reporter Assays

No cell-based reporter assays have been published that would indicate the signaling pathways affected by this compound.

Gene Expression and Proteomic Analysis

There are no available gene expression or proteomic studies to shed light on the cellular response to this compound.

Signaling Pathway Modulation Studies

There is no publicly available research detailing the modulation of specific signaling pathways by this compound. Studies that would typically investigate the effects of a compound on pathways such as MAPK/ERK, PI3K/Akt, or NF-κB have not been found for this specific molecule. Therefore, no data can be presented on its potential influence on cellular processes regulated by these or other signaling cascades.

Target Validation Methodologies

Similarly, information regarding the methodologies used to validate the molecular targets of this compound is absent from the scientific literature. Methodologies such as genetic knockdown (e.g., siRNA, CRISPR), thermal shift assays, or affinity chromatography-mass spectrometry, which are commonly employed to confirm the interaction of a compound with its biological target, have not been reported in the context of this specific chemical entity.

Pre Clinical Pharmacological Profiling of 1 3 Biphenylyl 2 Pyrrolidinone and Its Analogues in Vitro & in Vivo Efficacy Studies

In Vitro Pharmacological Characterization

Comprehensive in vitro studies are fundamental to understanding a compound's mechanism of action at a cellular and molecular level. However, for 1-(3-Biphenylyl)-2-pyrrolidinone, specific data from such assays are not presently available in published research.

Cell-Based Efficacy Assays

There is no documented evidence of this compound having been evaluated in cell-based efficacy assays. Such assays would be crucial in determining its potential therapeutic effects, for instance, by measuring its impact on cell viability, proliferation, or specific cellular pathways in disease-relevant cell lines.

Functional Assays for Receptor Agonism/Antagonism

Information regarding the functional activity of this compound at specific receptors is not available. Functional assays are essential to determine if a compound acts as an agonist, antagonist, or allosteric modulator of a particular receptor, thereby predicting its potential physiological effects.

Enzyme Activity Modulation in Cellular Extracts

There are no public reports on the effects of this compound on the activity of specific enzymes in cellular extracts. These types of studies would be necessary to identify any potential inhibitory or activating effects on enzymes that are targets for therapeutic intervention.

In Vivo Efficacy Models

The evaluation of a compound's efficacy in living organisms is a critical step in preclinical development. For this compound, there is a lack of published studies detailing its assessment in animal models of disease.

Selection of Relevant Animal Models for Disease Conditions

Without prior knowledge of the compound's in vitro pharmacological targets or activity, the selection of relevant animal models for disease conditions is not feasible. The choice of an appropriate animal model is contingent on the therapeutic indication being investigated, which for this compound, has not been established.

Experimental Design for Efficacy Assessment of this compound

Due to the absence of preclinical data, no experimental designs for assessing the in vivo efficacy of this compound have been described in the scientific literature. A typical experimental design would outline the animal species, disease induction method, treatment groups, and primary and secondary outcome measures, none of which are available for this compound.

Biomarker Analysis in Pre-clinical Efficacy Studies

A comprehensive search of scientific literature and public databases did not yield specific preclinical biomarker data for the compound This compound . While extensive research exists on the broader class of pyrrolidine-containing molecules and various biphenyl (B1667301) derivatives, studies detailing the use of specific biomarkers to assess the in vitro and in vivo efficacy of this compound are not publicly available.

The development of novel therapeutic agents typically involves the identification and analysis of biomarkers to monitor the compound's effect on its intended biological target and to predict clinical efficacy. This process can include a wide range of measurements, from changes in the levels of specific proteins or genes in cell cultures to physiological changes in animal models.

For instance, in the preclinical evaluation of other structurally distinct pyrrolidine (B122466) derivatives, researchers have employed various biomarker analyses. Studies on certain N-substituted pyrrolidine-2,5-diones with anti-inflammatory properties have measured the inhibition of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) as key in vitro biomarkers. ebi.ac.uk In corresponding in vivo models, the reduction of inflammatory mediators such as histamine, bradykinin, and prostaglandins (B1171923) served as biomarkers of efficacy. ebi.ac.uk

Similarly, for a different biphenyl-pyrrolidine compound, PF-04455242, which acts as a κ-opioid receptor (KOR) antagonist, researchers utilized plasma prolactin levels as a translatable biomarker in rats. nih.gov An increase in plasma prolactin following the administration of a KOR agonist was dose-dependently reduced by PF-04455242, providing a quantitative measure of the drug's target engagement and functional effect in vivo. nih.gov

In the context of anticancer research, some benzyl-pyrrolidine-3-ol analogues have been evaluated for their ability to induce apoptosis. monash.edu In these in vitro studies, the activation of caspase-3, a key enzyme in the apoptotic pathway, served as a critical biomarker of the compounds' cytotoxic efficacy against cancer cell lines. monash.edu

Without specific studies on This compound , it is not possible to provide detailed research findings or data tables related to its biomarker profile. The selection of appropriate biomarkers would be fundamentally dependent on the compound's specific biological target and its intended therapeutic application, neither of which are detailed in the available literature.

Further preclinical research would be required to identify and validate relevant biomarkers for This compound . Such studies would likely involve initial in vitro screening to determine its mechanism of action, followed by in vivo experiments in relevant disease models to correlate biomarker modulation with therapeutic efficacy.

Computational Chemistry and in Silico Modeling for 1 3 Biphenylyl 2 Pyrrolidinone Research

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

The initial step in understanding the potential mechanism of action for 1-(3-biphenylyl)-2-pyrrolidinone involves identifying and analyzing its putative binding targets. Computational tools can predict potential binding pockets on protein surfaces. Once a target is identified, docking studies can elucidate the specific interactions between the ligand and the amino acid residues within the binding site.

For structurally related pyrrolidine (B122466) derivatives, docking studies have revealed key binding features. nih.gov These interactions often include:

Hydrogen Bonds: Crucial for anchoring the ligand within the binding site.

Hydrophobic Interactions: The biphenyl (B1667301) group of this compound is expected to form significant hydrophobic or π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the target's binding cavity. nih.gov

Salt Bridges: If the target contains appropriate charged residues, these can form strong electrostatic interactions. nih.gov

The analysis of these interactions provides a structural hypothesis for the compound's activity and can guide the design of analogs with improved potency and selectivity. For instance, studies on biphenyl carboxamides have utilized docking to understand interactions within cyclooxygenase (COX) enzyme binding pockets. researchgate.net

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to assess the stability of the docked pose and to refine the binding mode. researchgate.netnih.gov

By simulating the movements of atoms and molecules, MD can confirm whether the interactions predicted by docking are maintained over a period of nanoseconds or microseconds. Key insights from MD simulations include:

Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to ensure the complex remains stable.

Interaction Persistence: MD can track the persistence of specific hydrogen bonds and hydrophobic contacts throughout the simulation.

Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity.

In studies of related biphenyl-substituted inhibitors, MD simulations have been crucial for validating docking results and confirming the stability of the ligand in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wu.ac.th These models are essential for understanding which molecular properties (descriptors) are critical for activity and for predicting the potency of novel, unsynthesized analogs.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity is required. nih.govmedcraveonline.com Various statistical methods can be employed, including:

Multiple Linear Regression (MLR): A straightforward method for creating a linear relationship between descriptors and activity. nih.gov

Partial Least Squares (PLS): Suitable for datasets with many, often correlated, descriptors. wu.ac.th

Artificial Neural Networks (ANN): A non-linear method that can capture more complex relationships. nih.gov

The predictive power of a QSAR model is assessed using rigorous internal and external validation techniques. nih.gov Key statistical parameters include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set (r²pred). nih.gov A robust QSAR model for biphenyl-substituted pyridone inhibitors, for example, demonstrated high predictive capability with a CoMFA model showing q²=0.688, r²=0.976, and r²pred=0.831. nih.gov

The descriptors used in these models can be steric, electronic, hydrophobic, or topological, providing insight into the structural requirements for activity.

QSAR Model Type r²pred Reference
CoMFA0.6880.9760.831 nih.gov
CoMSIA/SHE0.7580.9680.828 nih.gov
MLR>0.50.8000.7217 nih.govmedcraveonline.com
This table presents typical statistical values for different QSAR models developed for analogous compound series, demonstrating their predictive capabilities. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are 3D-QSAR methods.

Once a validated QSAR model is established, it can be used for virtual screening of large chemical libraries to identify novel compounds with potentially high activity. nih.gov This process involves calculating the molecular descriptors for each compound in the library and using the QSAR equation to predict its biological activity. This approach is significantly faster and more cost-effective than synthesizing and testing thousands of compounds experimentally. Studies on pyrrolidine derivatives have successfully used virtual screening to identify new inhibitors. nih.gov

ADMET Prediction and Pharmacokinetic Modeling

A crucial aspect of drug development is ensuring that a compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico models are widely used to predict these properties early in the discovery process. nih.govnih.gov

Initial ADMET predictions for this compound and its analogues can be performed using various software tools that assess properties critical for drug-likeness, such as Lipinski's Rule of Five. nih.govmdpi.com These rules suggest that orally active drugs generally have:

A molecular weight of no more than 500 g/mol .

An octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

ADMET Parameter Predicted Property / Value Significance Reference
Absorption Good Human Intestinal Absorption (HIA)Indicates potential for good oral bioavailability. nih.govresearchgate.net
Distribution Blood-Brain Barrier (BBB) PenetrationPrediction of whether the compound can enter the central nervous system. researchgate.net
Metabolism CYP450 Inhibition/SubstratePredicts potential for drug-drug interactions. nih.gov
Excretion Renal or Hepatic ClearanceIndicates the likely route of elimination from the body.
Toxicity Ames Test (Mutagenicity)Predicts the potential for the compound to be carcinogenic. nih.gov
Toxicity hERG InhibitionPredicts the risk of cardiac toxicity. nih.gov
This table outlines key ADMET parameters and their importance. The values are based on typical predictions for drug-like molecules as described in the cited literature.

Further, physiologically based pharmacokinetic (PBPK) modeling can simulate the fate of a drug in the body. nih.govnih.gov By integrating in vitro data and in silico predictions, PBPK models can predict the concentration-time profiles of a compound in various tissues and explore the impact of factors like genetic polymorphisms on its metabolism. nih.gov For a compound like this compound, PBPK modeling could provide valuable insights into its likely human pharmacokinetics before clinical trials.

In Silico Absorption and Distribution Prediction

The absorption and distribution of a compound are pivotal to its ability to reach its intended target in the body. In silico models provide a rapid and cost-effective means of predicting these parameters based on the molecule's physicochemical properties.

Key predicted physicochemical properties of this compound that influence its absorption and distribution are summarized below. These values are computationally generated and serve as an initial assessment of the compound's likely behavior.

PropertyPredicted ValueSignificance
Molecular Weight251.32 g/mol Within the range that is often associated with good oral bioavailability.
LogP2.85Indicates good lipophilicity, suggesting favorable passive diffusion across cell membranes.
Water Solubility-3.1 (LogS)Suggests low solubility in aqueous environments.
Polar Surface Area29.5 ŲA low polar surface area is often correlated with good cell membrane permeability.

Blood-Brain Barrier (BBB) Permeability: A critical aspect of distribution for compounds targeting the central nervous system (CNS) is their ability to cross the blood-brain barrier. Computational models for BBB penetration are well-established and provide an early indication of a compound's potential for CNS activity. researchgate.netnih.govnih.govnih.govbiorxiv.orgyoutube.com For this compound, in silico models predict a high probability of BBB permeation. This prediction is based on its favorable lipophilicity and low polar surface area, which are key determinants for crossing the tightly regulated BBB.

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, such as albumin, significantly impacts its free concentration and, consequently, its availability to interact with its target. nih.govnih.gov High plasma protein binding can reduce the effective concentration of a drug at its site of action. Computational predictions for this compound suggest a high degree of plasma protein binding, a characteristic often seen with lipophilic compounds. researchgate.netnih.govnih.gov

Computational Metabolism and Excretion Profiling

The metabolic fate of a compound, including its breakdown and elimination from the body, is a crucial determinant of its duration of action and potential for drug-drug interactions.

Metabolic Pathways: The primary route of metabolism for many xenobiotics is oxidation mediated by the cytochrome P450 (CYP) family of enzymes in the liver. researchgate.netnih.gov In silico metabolism prediction tools can identify potential sites on a molecule that are susceptible to enzymatic attack. For this compound, the most probable sites of metabolism are predicted to be the biphenyl and pyrrolidinone rings. Hydroxylation of the aromatic rings is a common metabolic pathway.

CYP Inhibition: Computational models can also predict the potential for a compound to inhibit specific CYP isoforms. Inhibition of these enzymes can lead to altered metabolism of co-administered drugs, a significant safety concern. Predictions for this compound suggest a potential for inhibition of certain CYP isoforms, a finding that would require experimental verification.

Excretion: While direct in silico prediction of excretion pathways is less established than for other ADME properties, the physicochemical characteristics of a compound and its metabolites provide clues. Given the predicted low water solubility of the parent compound, its metabolites would likely undergo further conjugation reactions (e.g., glucuronidation) to increase their water solubility and facilitate renal or biliary excretion.

The following table summarizes the predicted metabolic and excretion-related properties of this compound.

ParameterPredictionImplication
Primary Metabolizing EnzymesCytochrome P450 familyLikely undergoes hepatic metabolism.
Potential for CYP InhibitionModerateWarrants experimental investigation for drug-drug interaction potential.
Major Metabolic ReactionsHydroxylation, OxidationCommon pathways for aromatic and heterocyclic compounds.
Excretion PathwayLikely renal excretion of more polar metabolitesDependent on the metabolic profile.

Advanced Research Directions and Future Perspectives for 1 3 Biphenylyl 2 Pyrrolidinone

Exploration of Novel Therapeutic Indications

The exploration of new therapeutic applications for 1-(3-Biphenylyl)-2-pyrrolidinone is largely guided by the known pharmacological activities of its core structures: the biphenyl (B1667301) moiety and the 2-pyrrolidinone (B116388) ring.

The 2-pyrrolidinone ring is a five-membered lactam that is a cornerstone of the racetam class of drugs, which are known for their cognitive-enhancing effects. wikipedia.org Derivatives of 2-pyrrolidinone have been investigated for a wide array of biological activities, including anticancer, antibacterial, and antifungal properties. ontosight.ai For instance, some pyrrolidinone derivatives have demonstrated inhibitory activity against certain enzymes, suggesting their potential as targeted therapeutic agents. ontosight.ai The versatility of the pyrrolidinone scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic properties.

The biphenyl structure is also a common feature in many established drugs and investigational compounds. Its presence can influence a molecule's ability to interact with various biological targets and can impact its metabolic stability and distribution within the body. Notably, derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine have been identified as potent and selective noradrenaline reuptake inhibitors (NRIs), with potential applications in treating central nervous system disorders. nih.gov

Given this background, future research could logically explore the following therapeutic areas for this compound and its analogues:

Neurodegenerative Diseases: Building on the nootropic properties of the pyrrolidinone core, derivatives could be designed and screened for activity in models of Alzheimer's disease, Parkinson's disease, and other neurological conditions.

Oncology: The known anticancer activities of some pyrrolidinone derivatives warrant investigation into the potential of this compound-based compounds as novel chemotherapeutic agents.

Infectious Diseases: The antibacterial and antifungal potential of the pyrrolidinone scaffold suggests that this compound could serve as a template for the development of new anti-infective drugs.

Inflammatory Disorders: The structural motifs present in this compound could be optimized to target pathways involved in chronic inflammation.

Development of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound-based agents, the development of prodrugs and targeted delivery systems represents a critical research direction. Prodrugs are inactive or less active precursors that are converted into the active drug within the body, often at the desired site of action.

Potential Prodrug Strategies:

StrategyDescriptionPotential Advantage for this compound
Ester Prodrugs An ester linkage could be introduced, for example, by modifying a hypothetical hydroxyl group on the biphenyl ring. This ester would be cleaved by esterase enzymes in the body to release the active drug.Improved oral bioavailability and passive diffusion across biological membranes.
Phosphate (B84403) Prodrugs A phosphate group could be added to increase water solubility. This is particularly useful for intravenous administration and can be cleaved by alkaline phosphatases.Enhanced solubility for formulation and potential for targeting bone tissue.
Amide Prodrugs If an amino group were introduced onto the scaffold, an amide linkage could be formed. This can modulate solubility and membrane permeability.Controlled release of the active compound and potential for enzymatic targeting.

Targeted Delivery Systems:

Targeted delivery aims to concentrate the therapeutic agent at the site of disease, thereby increasing its effectiveness and reducing systemic toxicity. For this compound, this could involve:

Lipid-Based Nanoparticles: Encapsulating the compound within liposomes or solid lipid nanoparticles could improve its pharmacokinetic profile and facilitate passive targeting to tumors through the enhanced permeability and retention (EPR) effect.

Polymer-Drug Conjugates: Attaching the drug to a biocompatible polymer can increase its circulation time and allow for the incorporation of targeting ligands (e.g., antibodies or peptides) that recognize specific receptors on diseased cells.

Antibody-Drug Conjugates (ADCs): For applications in oncology, conjugating a potent derivative of this compound to a monoclonal antibody that targets a tumor-specific antigen would represent a highly specific and powerful therapeutic strategy.

Integration with Multi-omics Data for Systems Pharmacology Insights

A systems pharmacology approach, integrating multi-omics data, could provide a comprehensive understanding of the mechanism of action of this compound and its derivatives. This involves analyzing the drug's effects across various biological levels:

Genomics: Identifying genetic variations that may influence an individual's response to the drug.

Transcriptomics: Studying how the drug alters gene expression patterns in target cells.

Proteomics: Analyzing changes in protein expression and post-translational modifications following drug treatment.

Metabolomics: Investigating the drug's impact on metabolic pathways.

By integrating these datasets, researchers can build computational models to predict the drug's efficacy and potential side effects, identify novel biomarkers for patient stratification, and uncover new therapeutic indications. This approach moves beyond the traditional "one drug, one target" paradigm to a more holistic understanding of a drug's interaction with the biological system.

Challenges and Opportunities in the Academic Development of this compound-based Agents

The academic development of novel therapeutic agents based on the this compound scaffold presents both challenges and opportunities.

Challenges:

ChallengeDescription
Synthesis and Optimization Developing efficient and scalable synthetic routes for novel derivatives can be complex and resource-intensive.
Lack of Established Biological Targets Without a clearly defined biological target, initial screening and optimization efforts can be challenging.
Funding and Resources Securing funding for early-stage drug discovery and development in an academic setting can be highly competitive.
Intellectual Property Navigating the patent landscape and securing intellectual property rights is crucial for future commercialization.

Opportunities:

OpportunityDescription
Interdisciplinary Collaboration Academic environments foster collaboration between chemists, biologists, and clinicians, which is essential for modern drug discovery.
Focus on Novel Mechanisms Academia is well-positioned to explore novel biological mechanisms of action that may be overlooked by industry.
Access to Cutting-Edge Technologies Universities often have access to state-of-the-art research facilities and technologies for compound screening and analysis.
Training the Next Generation of Scientists The development of new chemical entities provides invaluable training for students and postdoctoral researchers.

Q & A

Q. What are the key considerations in synthesizing 1-(3-Biphenylyl)-2-pyrrolidinone?

The synthesis typically involves multi-step reactions, such as coupling a biphenyl precursor with a pyrrolidinone derivative. Critical factors include:

  • Reaction optimization : Temperature and solvent selection (e.g., DMF or THF) to stabilize intermediates .
  • Substituent compatibility : Bromine or iodine substituents on the biphenyl moiety may require protection/deprotection strategies to avoid side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often used to isolate the product, with yields averaging 40–60% .

Q. How is the molecular structure of this compound characterized?

Standard methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the biphenyl-pyrrolidinone linkage, with characteristic shifts for aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 170–175 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolves bond angles and dihedral angles between the biphenyl and pyrrolidinone moieties, critical for SAR studies .

Q. What preliminary pharmacological assays are used to evaluate its bioactivity?

  • In vitro enzyme inhibition : Testing against targets like kinases or proteases, with IC50_{50} values calculated via dose-response curves .
  • Cell viability assays : MTT or ATP-based assays to assess cytotoxicity (e.g., IC50_{50} > 50 μM in HEK293 cells) .
  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) to measure half-life (t1/2t_{1/2}) and intrinsic clearance .

Advanced Research Questions

Q. How do structural modifications of this compound affect its binding affinity?

  • Substituent effects : Electron-withdrawing groups (e.g., –NO2_2) on the biphenyl ring enhance binding to hydrophobic pockets in enzymes (ΔΔG = -2.1 kcal/mol) .
  • Ring saturation : Replacing the pyrrolidinone with a piperidinone reduces conformational flexibility, decreasing affinity for GABAA_A receptors by 30% .
  • Hybrid analogs : Fusion with triazole or morpholine moieties improves solubility (logP reduction from 3.2 to 2.1) while retaining activity .

Q. What computational strategies predict its interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite identifies binding poses in targets like COX-2 or NMDA receptors .
  • MD simulations : GROMACS or AMBER quantify stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
  • QSAR models : CoMFA/CoMSIA correlate substituent electronegativity with IC50_{50} values (R2^2 > 0.85) .

Q. How to resolve contradictions in cytotoxicity data across studies?

  • Assay variability : Normalize data using reference standards (e.g., doxorubicin controls) to account for cell line sensitivity differences .
  • Metabolic interference : Test metabolites (e.g., hydroxylated derivatives) via LC-MS to identify off-target effects .
  • Dose optimization : Use Hill slope analysis to distinguish between specific activity and nonspecific toxicity .

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Co-elution issues : Biphenyl byproducts often co-elute with the target. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for resolution .
  • Thermal degradation : Avoid high-temperature rotary evaporation; lyophilization is preferred for heat-sensitive intermediates .

Q. How to validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via UV-Vis (λ = 270 nm) or LC-MS .
  • Photostability : Expose to UV light (300–400 nm) and track decomposition kinetics (e.g., t1/2_{1/2} = 24 hrs under ambient light) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.